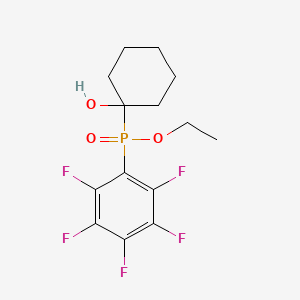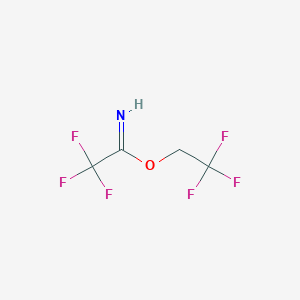
N,N-dimethyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1,3,5-triazin-2-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family. It is characterized by a triazine ring with two methyl groups attached to the nitrogen atoms. This compound is known for its high nitrogen content and stability, making it a valuable component in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine atoms in cyanuric chloride with dimethylamine. This reaction typically occurs under mild conditions, using solvents like acetonitrile or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides. These products have diverse applications in different fields .
Scientific Research Applications
N,N-dimethyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes like monoamine oxidase, affecting neurotransmitter metabolism. The compound’s high nitrogen content and ability to form stable complexes with metals also contribute to its diverse chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its energetic properties.
2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Another nitrogen-rich compound with high thermal stability.
Uniqueness
N,N-dimethyl-1,3,5-triazin-2-amine stands out due to its balanced properties of stability and reactivity. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
4040-00-0 |
|---|---|
Molecular Formula |
C5H8N4 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H8N4/c1-9(2)5-7-3-6-4-8-5/h3-4H,1-2H3 |
InChI Key |
FMRBCDBWXGFHHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169919.png)

![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)
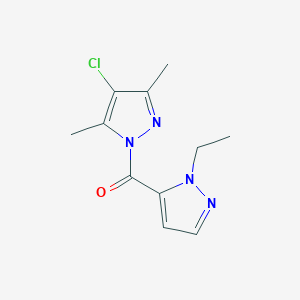
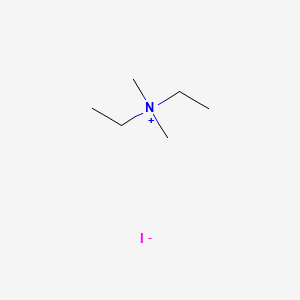
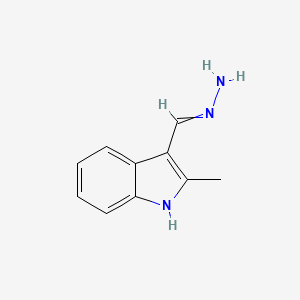
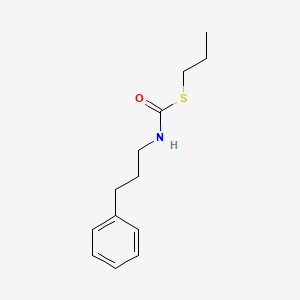
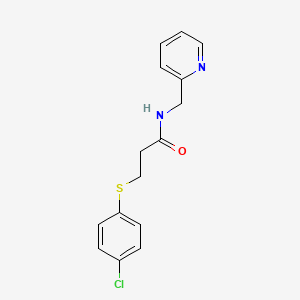
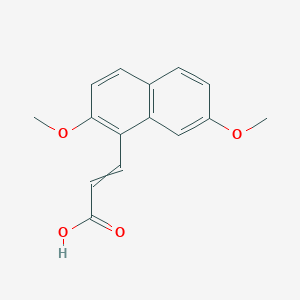
![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)

